molecular formula C11H7Cl2NO2 B1423873 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol CAS No. 337920-80-6

6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol

Cat. No. B1423873
M. Wt: 256.08 g/mol
InChI Key: VOANCSPBFKNXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol” is related to a method for treating bromodomain-containing protein-mediated disorders .


Synthesis Analysis

There is a mention of a method involving the use of agonist radioligands at each receptor , but it’s unclear if this is directly related to the synthesis of “6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol”.


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol” are not available in the resources I found .

Scientific Research Applications

Synthesis and Structural Characterization

  • 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol has been explored in the synthesis and structural characterization of various compounds. For instance, the synthesis and crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was described, highlighting its crystallographic and molecular modeling features (Héctor Novoa de Armas et al., 2000).

Optical and Diode Characteristics

  • Research has also focused on the optical and diode characteristics of pyridine derivatives. A study on pyrazolo pyridine derivatives revealed their structural, optical, and diode characteristics, indicating potential applications in electronic and optoelectronic devices (I. Zedan et al., 2020).

Antimicrobial and Anticancer Activities

  • The antimicrobial and anticancer activities of pyridine derivatives have been extensively studied. For example, a molecular structure, spectroscopic, and antimicrobial activity study of a pyrazole-pyridine compound demonstrated its potential as an antibacterial and antifungal agent (C. Sivakumar et al., 2021). Another study synthesized oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, showing significant biological potency (Kanubhai D. Katariya et al., 2021).

Potential in COVID-19 Research

  • A notable application is in the context of COVID-19 research. The synthesis of a hydrazone-pyridine compound and its potential as an inhibitor of the main protease of SARS-CoV2 was investigated, suggesting its relevance in antiviral research (T. Topal et al., 2021).

Pesticidal and Insecticidal Applications

  • Pyridine derivatives, including those similar to 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol, have been investigated for their potential as insecticides and herbicides. A study on pyridine derivatives against cowpea aphid showed significant insecticidal activities, demonstrating its potential use in agricultural pest control (E. A. Bakhite et al., 2014).

Future Directions

The future directions for research or applications of “6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol” are not specified in the available resources .

properties

IUPAC Name

6-chloro-5-(3-chlorophenyl)-4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c12-7-3-1-2-6(4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOANCSPBFKNXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(NC(=O)C=C2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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